molecular formula C7H8N2OS B186812 2-(allylsulfanyl)-4(3H)-pyrimidinone CAS No. 31170-22-6

2-(allylsulfanyl)-4(3H)-pyrimidinone

Cat. No. B186812
CAS RN: 31170-22-6
M. Wt: 168.22 g/mol
InChI Key: IXYYEODNJXCPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylsulfanyl)-4(3H)-pyrimidinone, also known as Sulfapyrimidine, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the pyrimidine family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of dihydrofolate reductase, an enzyme that is involved in the biosynthesis of nucleotides. By inhibiting this enzyme, 2-(allylsulfanyl)-4(3H)-pyrimidinone may disrupt the synthesis of DNA, RNA, and other nucleic acids.

Biochemical And Physiological Effects

2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block for the synthesis of a range of other compounds. Additionally, 2-(allylsulfanyl)-4(3H)-pyrimidinone has been found to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes.
One of the limitations of using 2-(allylsulfanyl)-4(3H)-pyrimidinone in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 2-(allylsulfanyl)-4(3H)-pyrimidinone. One area of research could focus on the synthesis of new derivatives of this compound with enhanced biological activity. Additionally, future studies could investigate the mechanism of action of 2-(allylsulfanyl)-4(3H)-pyrimidinone in more detail, which could lead to the development of new drugs and therapies. Finally, researchers could explore the potential applications of 2-(allylsulfanyl)-4(3H)-pyrimidinone in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 2-(allylsulfanyl)-4(3H)-pyrimidinone can be achieved through a variety of methods. One common method involves the reaction of 2-chloro-4(3H)-pyrimidinone with allylthiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(allylsulfanyl)-4(3H)-pyrimidinone as the final product.

Scientific Research Applications

2-(allylsulfanyl)-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a building block for the synthesis of other compounds. This compound has been used as a starting material for the synthesis of a range of other pyrimidine derivatives that have been found to exhibit a variety of biological activities.

properties

CAS RN

31170-22-6

Product Name

2-(allylsulfanyl)-4(3H)-pyrimidinone

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h2-4H,1,5H2,(H,8,9,10)

InChI Key

IXYYEODNJXCPPT-UHFFFAOYSA-N

SMILES

C=CCSC1=NC=CC(=O)N1

Canonical SMILES

C=CCSC1=NC=CC(=O)N1

Other CAS RN

31170-22-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.